molecular formula C70H54 B2531030 2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene CAS No. 1013621-25-4

2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene

Cat. No.: B2531030
CAS No.: 1013621-25-4
M. Wt: 895.202
InChI Key: QGEYJTDTRRRMFP-UHFFFAOYSA-N
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Description

2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene is a novel organic compound that has garnered significant attention in the field of organic electronics. This compound is particularly noted for its application in organic light-emitting diodes (OLEDs) due to its excellent blue-emitting properties .

Preparation Methods

The synthesis of 2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene involves several steps. The key synthetic route includes the reaction of 9,10-dibromoanthracene with 4-(1,2,2-triphenylvinyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen, and requires heating to facilitate the coupling reaction . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene exerts its effects in OLEDs involves the excitation of electrons to higher energy states upon electrical stimulation. The excited electrons then return to their ground state, releasing energy in the form of blue light. The presence of bulky tert-butyl and triphenylvinyl groups helps to prevent aggregation and quenching, thereby enhancing the efficiency and stability of the emitted light .

Comparison with Similar Compounds

Properties

IUPAC Name

2-tert-butyl-9,10-bis[4-(1,2,2-triphenylethenyl)phenyl]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H54/c1-70(2,3)59-46-47-62-63(48-59)69(58-44-40-56(41-45-58)67(54-34-20-9-21-35-54)65(51-28-14-6-15-29-51)52-30-16-7-17-31-52)61-37-23-22-36-60(61)68(62)57-42-38-55(39-43-57)66(53-32-18-8-19-33-53)64(49-24-10-4-11-25-49)50-26-12-5-13-27-50/h4-48H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEYJTDTRRRMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=C(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H54
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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